REACTION_CXSMILES
|
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[N:8][OH:9])=[CH:5][CH:4]=1)#[N:2].ClN1C(=O)CCC1=O.[CH:20]([CH2:22][C:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:24])=[CH2:21].C(N(CC)CC)C.Cl>O.CN(C=O)C>[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]2[CH2:21][CH:20]([CH2:22][C:23]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[O:24])[O:9][N:8]=2)=[CH:5][CH:4]=1)#[N:2]
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Name
|
|
Quantity
|
40 kg
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
49 L
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
330 L
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Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
46 kg
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Type
|
reactant
|
Smiles
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C(#N)C1=CC=C(C=NO)C=C1
|
Name
|
|
Quantity
|
54 kg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
95 kg
|
Type
|
reactant
|
Smiles
|
C(=C)CC(=O)OCC(C)C
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Name
|
|
Quantity
|
262 L
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
|
UNSPECIFIED
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Setpoint
|
4 (± 2) °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at the same temperature for an addition 1 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The crude product was collected by filtration
|
Type
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WASH
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Details
|
washed with water (555.0 L)
|
Type
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DISSOLUTION
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Details
|
redissolved in toluene (500.0 L, 40° C.)
|
Type
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WASH
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Details
|
The organic layer was washed with water (291.0 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried by azeotropic distillation (removing about 250 L of toluene)
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Type
|
ADDITION
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Details
|
Heptane (300.0 L) was added
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Type
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TEMPERATURE
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Details
|
the reaction was cooled at 0-5° C. for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene/heptane (150.0 L, 1/2 ratio)
|
Type
|
CUSTOM
|
Details
|
The product was dried under vacuum at 55-60° C. to constant weight
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=NOC(C1)CC(=O)OCC(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |